1,2-Bis(2-hydroxyphenyl)propane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol is an organic compound that belongs to the class of phenolic diols This compound is characterized by the presence of two hydroxyphenyl groups attached to a propane backbone with two hydroxyl groups at the 1,1 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by a Cannizzaro reaction to yield the desired diol .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-hydroxyphenyl)propane-1,1-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenolic groups can undergo redox reactions, contributing to the compound’s antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: 2,2-Bis(4-hydroxyphenyl)propane, commonly used in the production of plastics and resins.
Bisphenol S: 4,4’-Sulfonyldiphenol, used as an alternative to bisphenol A in various applications.
Uniqueness
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
66486-12-2 |
---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
1,2-bis(2-hydroxyphenyl)propane-1,1-diol |
InChI |
InChI=1S/C15H16O4/c1-10(11-6-2-4-8-13(11)16)15(18,19)12-7-3-5-9-14(12)17/h2-10,16-19H,1H3 |
InChI-Schlüssel |
RKYDAOVEVPBIBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1O)C(C2=CC=CC=C2O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.